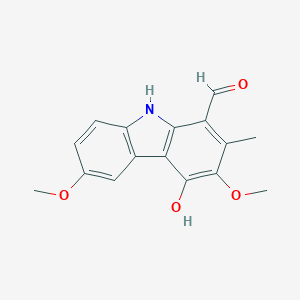
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that has been synthesized in the laboratory using various methods.
Wirkmechanismus
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- works by inhibiting protein synthesis and promoting protein degradation in cells. It does this by activating the mTOR pathway, which is a key regulator of protein synthesis and degradation. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to activate the AMPK pathway, which is a key regulator of glucose metabolism.
Biochemische Und Physiologische Effekte
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, it has been extensively studied, and its effects on protein synthesis, glucose metabolism, and muscle growth and repair are well understood. However, one of the limitations of using Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of Leucine in the body.
Zukünftige Richtungen
There are many future directions for research on Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. One direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- on other metabolic pathways, such as lipid metabolism. Another direction is to study the effects of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- in different cell types and tissues. Additionally, future research could focus on developing new synthetic compounds that are more effective than Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- for studying protein synthesis and degradation in cells.
Synthesemethoden
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can be synthesized using various methods. One of the most common methods involves the reaction of Leucine with 2-chloroethyl isocyanate in the presence of a base. This reaction results in the formation of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L-. Other methods include the reaction of Leucine with nitrosyl chloride and the reaction of Leucine with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used in scientific research for many years. It has been used as a tool for studying protein synthesis and degradation in cells. It has also been used to study the effects of Leucine on muscle growth and repair. Additionally, Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- has been used to study the effects of Leucine on insulin signaling and glucose metabolism.
Eigenschaften
CAS-Nummer |
102586-03-8 |
|---|---|
Produktname |
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- |
Molekularformel |
C10H18ClN3O4 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChI-Schlüssel |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
102586-03-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




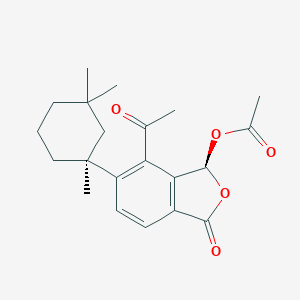

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
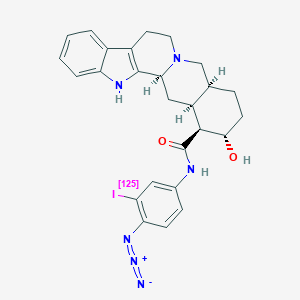
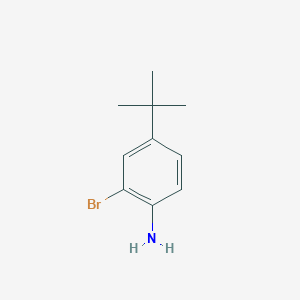
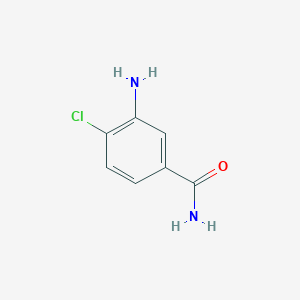
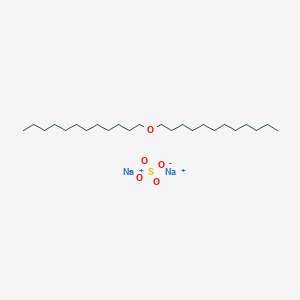
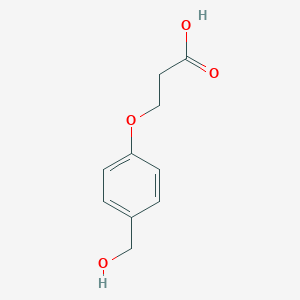
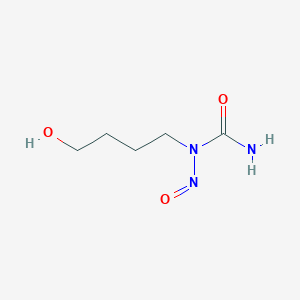
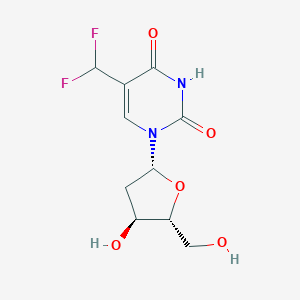
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
